2-(3-bromo-5-methoxyphenyl)acetic acid
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Overview
Description
2-(3-Bromo-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 5-methoxyphenylacetic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-5-methoxyphenylboronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-(3-substituted-5-methoxyphenyl)acetic acid derivatives.
Oxidation: Formation of 2-(3-bromo-5-hydroxyphenyl)acetic acid or 2-(3-bromo-5-formylphenyl)acetic acid.
Reduction: Formation of 2-(3-bromo-5-methoxyphenyl)ethanol.
Scientific Research Applications
2-(3-Bromo-5-methoxyphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity. It can be modified to create derivatives with enhanced therapeutic properties.
Biological Studies: It is used in studies to understand the interaction of brominated phenylacetic acids with biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
2-(3-Bromo-5-methoxyphenyl)acetic acid can be compared with other similar compounds such as:
2-(3-Bromo-4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group at the 4-position, which can lead to different reactivity and biological activity.
2-(3-Bromo-5-hydroxyphenyl)acetic acid: The hydroxyl group can enhance hydrogen bonding and solubility compared to the methoxy group.
2-(3-Bromo-5-methoxyphenyl)ethanol: The reduction product of the carboxylic acid group, which can have different applications in organic synthesis and medicinal chemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which can influence its reactivity and applications.
Properties
CAS No. |
1261860-69-8 |
---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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